molecular formula C15H17N3O3 B2894772 1-(4-(Tert-butyl)phenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide CAS No. 303150-44-9

1-(4-(Tert-butyl)phenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B2894772
CAS No.: 303150-44-9
M. Wt: 287.319
InChI Key: HJJLWHDNYHLHCA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, mass spectrometry, etc., to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Water Oxidation Catalysts

A study explored the synthesis of a new family of Ru complexes demonstrating potential in water oxidation processes. The complexes, characterized by various spectroscopic methods, exhibited significant oxygen evolution in aqueous solutions, indicating their utility in enhancing water oxidation efficiency, which is crucial for energy conversion and storage technologies (Zong & Thummel, 2005).

Antitumor Activity and DNA Cleavage

Another research found that 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a compound requiring bioreductive activation, selectively kills oxygen-deficient cells. It is believed to derive its biological activity from DNA cleavage, indicating its potential as a clinically promising antitumor agent (Daniels & Gates, 1996).

Metal Complexes with Amino Acids

Research on the synthesis and characterization of piroxicam ternary complexes with Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) in combination with glycine or DL-phenylalanine revealed insights into their chemical properties. These studies are essential for understanding the coordination chemistry of metal complexes and their potential applications in various fields, including catalysis and pharmaceuticals (Mohamed & El-Gamel, 2004).

Fluorescence Chemosensor for Ba2+ Detection

A phenoxazine-based fluorescence chemosensor was designed for the selective detection of Ba2+ ions, demonstrating high selectivity and sensitivity. This research contributes to the development of effective sensors for environmental monitoring and analytical chemistry applications (Ravichandiran et al., 2019).

Designing Anticancer Agents

A study on the synthesis of functionalized amino acid derivatives evaluated their cytotoxicity against human cancer cell lines, indicating potential for designing new anticancer agents. Such research is vital for developing more effective and targeted cancer therapies (Kumar et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

This involves understanding the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-15(2,3)9-4-6-10(7-5-9)18-12(20)8-11(19)13(17-18)14(16)21/h4-8,19H,1-3H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJLWHDNYHLHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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